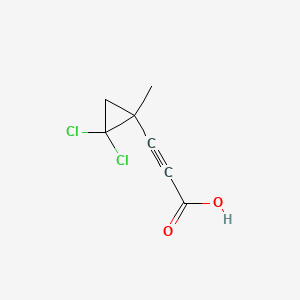

3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid” is a chemical compound with the molecular formula C7H6Cl2O2 . Its molecular weight is 193.03 . The IUPAC name for this compound is 3-(2,2-dichloro-1-methylcyclopropyl)-2-propynoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6Cl2O2/c1-6(3-2-5(10)11)4-7(6,8)9/h4H2,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3, a boiling point of 324.7±42.0 °C at 760 mmHg, and a flash point of 150.2±27.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP value is 1.64 .Scientific Research Applications

Synthesis and Molecular Docking

Stereoselective Synthesis of Cyclopropane Derivatives : A study focused on the stereoselective synthesis of 1-Aminocyclopropanecarboxylic acid derivatives from dehydroamino acid derivatives via sulfur ylide, highlighting a method that could potentially be applicable for synthesizing derivatives of 3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid. This process emphasizes the importance of cyclopropane derivatives in medicinal chemistry and drug design (Rui Zhou et al., 2011).

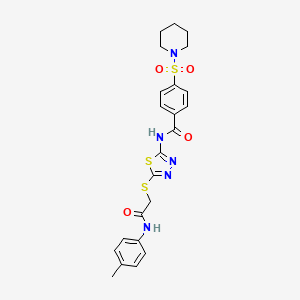

Molecular Docking Study on Heterocyclic Compounds : Another research explored the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. This study illustrates how molecular docking can be used to predict the interaction of synthesized compounds with biological targets, a technique that could be applied to study the interactions of this compound derivatives with various enzymes or receptors (Kanubhai D. Katariya et al., 2021).

Synthesis and Applications in Drug Discovery

Synthesis of Cyclopropyl-substituted Furans : A study presented the synthesis of cyclopropyl-substituted furans by Brønsted Acid promoted cascade reactions, a method that could be useful in the synthesis of complex molecules for drug discovery, potentially including those related to this compound (Stephen Clark et al., 2015).

Lewis Acid-catalyzed Ring-opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes was investigated, providing a methodological foundation for reactions that might be applicable to the modification or functionalization of compounds like this compound. This research contributes to the synthesis of pharmacologically active molecules by facilitating the introduction of diverse functional groups (O. Lifchits & A. Charette, 2008).

Safety and Hazards

properties

IUPAC Name |

3-(2,2-dichloro-1-methylcyclopropyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-6(3-2-5(10)11)4-7(6,8)9/h4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBZSIVDVZZJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone](/img/structure/B2710112.png)

![N-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2710114.png)

![[2-(3,5-Dimethylphenoxy)phenyl]methanol](/img/structure/B2710117.png)

![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)

![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)

![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)

![N-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2710124.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710127.png)

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)